n-((5-Methylthiophen-2-yl)methyl)propan-1-amine
Description
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 |
InChI Key |
FFYHLBNIOBQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylthiophene-2-carboxaldehyde (Key Intermediate)
Step 1: Methylation of Thiophene-2-carboxaldehyde
- Method: Electrophilic substitution at the 5-position of thiophene-2-carboxaldehyde using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction conditions:
| Parameter | Details |
|---|---|
| Reagents | Thiophene-2-carboxaldehyde, methyl iodide |
| Base | Potassium carbonate |
| Solvent | Acetone or DMF |
| Temperature | Room temperature to 50°C |
| Time | 12-24 hours |
Outcome: Formation of 5-methylthiophene-2-carboxaldehyde with high regioselectivity.
Synthesis of the Methylthiophenylmethyl Intermediate
Step 2: Formation of the Grignard Reagent
- Method: Preparation of 5-methylthiophen-2-ylmethyl magnesium bromide via reaction of 5-methylthiophen-2-ylmethyl bromide with magnesium turnings.
| Parameter | Details |
|---|---|
| Reagents | 5-methylthiophen-2-ylmethyl bromide, magnesium turnings |
| Solvent | Anhydrous diethyl ether |
| Temperature | 0°C to room temperature |
| Time | 4-6 hours |
Step 3: Nucleophilic Addition to Propanal
- Method: Addition of the Grignard reagent to propanal to form the corresponding secondary alcohol, which upon reduction yields the primary amine precursor.
| Parameter | Details |
|---|---|
| Reagents | Grignard reagent, propanal |
| Solvent | Diethyl ether |
| Temperature | 0°C to room temperature |
| Workup | Acidic hydrolysis, followed by reduction |
Conversion to Propan-1-amine Derivative
Step 4: Reductive Amination
- Method: Reductive amination of the aldehyde intermediate with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogenation over a catalyst.
| Parameter | Details |
|---|---|
| Reagents | Aldehyde intermediate, ammonia or methylamine |
| Reducing agent | Sodium cyanoborohydride |
| Solvent | Methanol or ethanol |
| Temperature | Room temperature |
| Time | 12-24 hours |
Outcome: Formation of n-((5-Methylthiophen-2-yl)methyl)propan-1-amine with high selectivity.
Alternative Route: Cross-Coupling Approach
Step 5: Suzuki-Miyaura Cross-Coupling
- Method: Coupling of 5-methylthiophen-2-ylboronic acid with a suitable halogenated propan-1-amine precursor (e.g., 3-bromopropan-1-amine).
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Potassium carbonate |
| Solvent | Toluene/water mixture |
| Temperature | 80-100°C |
| Time | 8-16 hours |
Outcome: Efficient formation of the target compound with good yields (typically 70-85%).
Data Summary and Comparative Table
Notes and Considerations
- Purity and Characterization: The final compound should be purified via column chromatography or recrystallization, with characterization confirmed through NMR, IR, and mass spectrometry.
- Safety: Reactions involving methyl halides, magnesium, and palladium catalysts require appropriate safety measures due to toxicity and flammability.
- Optimization: Reaction parameters such as temperature, solvent, and molar ratios should be optimized based on scale and available equipment.
Chemical Reactions Analysis
Types of Reactions
(5-methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
(5-methylthiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of (5-methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
(a) 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₅NS·HCl
- Molecular Weight : 205.75 g/mol
- Key Features : Branched propan-1-amine chain (2-methyl substitution) and a hydrochloride salt form.
- The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .
(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₁NOS
- Key Features: Hydroxyl group on the propane chain and a methylamino substituent.
- Such structural differences may influence metabolic stability and pharmacokinetics .
Heterocyclic Amines with Aromatic Substituents
(a) 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
- Molecular Formula : C₁₂H₁₃N₃S
- Key Features : Thiadiazole ring with a 4-methylphenyl group and an allylamine side chain.
- Comparison : The thiadiazole ring, a stronger electron-withdrawing group compared to thiophene, may reduce nucleophilicity at the amine nitrogen. This could impact reactivity in catalysis or interactions with biological targets .
(b) 3-(1H-Imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)propan-1-amine
- Molecular Formula : C₁₁H₁₇N₃O
- Key Features : Furan ring (less aromatic than thiophene) and an imidazole substituent.
- The imidazole group introduces additional basicity, altering pH-dependent solubility .
Phenyl- and Indole-Based Amines
(a) N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
- Molecular Formula : C₁₀H₁₅N
- Key Features : Phenyl group instead of thiophene and a methylated amine.
- Phenpromethamine’s historical use as a stimulant highlights the pharmacological significance of aromatic amine scaffolds .
(b) 5-MeO-MiPT (5-Methoxy-N-methyl-N-isopropyltryptamine)
- Molecular Formula : C₁₅H₂₂N₂O
- Key Features : Indole ring with methoxy and isopropyl groups.
- Comparison : The indole core, a serotonin analog, suggests activity at 5-HT receptors. The target compound’s thiophene moiety may mimic indole’s aromatic properties but with distinct electronic profiles, leading to divergent receptor affinities .
Biological Activity
n-((5-Methylthiophen-2-yl)methyl)propan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene ring and propanamine structure, is being investigated for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
The chemical formula of this compound is , with a molecular weight of 169.29 g/mol. Its structure includes a thiophene ring substituted at the 5-position with a methyl group and a propanamine chain.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NS |
| Molecular Weight | 169.29 g/mol |
| IUPAC Name | N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
| InChI | InChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring and amine group facilitate various chemical interactions such as hydrogen bonding and π-π stacking, which are crucial in modulating biological pathways. The compound may act as a ligand for certain receptors or enzymes, influencing their activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant efficacy in reducing seizure frequency in animal models. A comparative analysis indicated that certain derivatives protected against induced seizures with a protective index comparable to established anticonvulsants like valproic acid (VPA) .
Analgesic Properties
The compound has also been explored for its analgesic properties. Research indicates that it may inhibit pain responses in both neurogenic and inflammatory models. In formalin tests, compounds similar to this compound significantly reduced pain response times, suggesting potential utility in pain management therapies .
Study 1: Anticonvulsant Efficacy
In a study evaluating several derivatives of thiophene-based compounds, this compound was tested alongside other known anticonvulsants. The results demonstrated that at doses of 100 mg/kg, the compound significantly prolonged latency to the first seizure episode compared to control groups .
Study 2: Analgesic Effects
Another investigation assessed the analgesic effects of similar compounds using the formalin test model. Results indicated that at specific dosages (30 mg/kg and 45 mg/kg), these compounds significantly reduced nociceptive responses in both phases of the test . This suggests that this compound may have a role in developing new pain relief medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
